Androst-1-ene-3,17-dione

Overview

Description

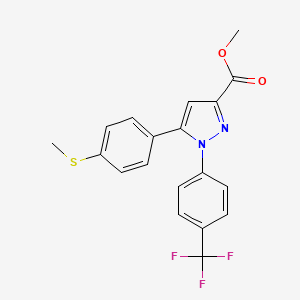

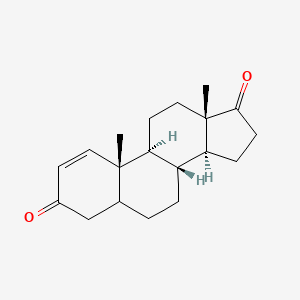

Androst-1-ene-3,17-dione , also known as 1-Androstenedione or 5α-androst-1-ene-3,17-dione , is a synthetic androgen and anabolic steroid. It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione. This compound serves as an androgen prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), which is a derivative of dihydrotestosterone (DHT) .

Synthesis Analysis

The microbial biotransformation of phytosterol plays a crucial role in the production of steroid-based drugs. Researchers have investigated the catabolic switch between the C19- and C22-steroidal subpathways in resting cells of Mycobacterium neoaurum NRRL B-3805. By manipulating key enzymes, such as ChoM2, KstD1, OpccR, Sal, and Hsd4A, they achieved an increased molar yield of androst-1,4-diene-3,17-dione (ADD) from 59.4% to 71.3%. Sequential deletion of specific genes (opccR and sal) eliminated byproducts, leading to improved bioconversion efficiency. Additionally, promoter engineering and chromosomal integration were employed to overcome rate-limiting steps .

Molecular Structure Analysis

The molecular formula of Androst-1-ene-3,17-dione is C19H26O2. Its chemical structure consists of a steroid backbone with a double bond at position 1 (1-ene) and a keto group at position 17 (3,17-dione) .

Chemical Reactions Analysis

The bioconversion of phytosterol to ADD involves enzymatic reactions, including side-chain cleavage and reduction steps. Key enzymes like KstD1 and Aldolase Sal play pivotal roles in these transformations .

Scientific Research Applications

Photodimerization in Solid-state

Androst-1-ene-3,17-dione has been studied for its potential in solid-state photodimerization. Researchers discovered that under UV radiation, certain steroid enones, including androst-1-ene-3,17-dione derivatives, can dimerize in the solid state. This process involves the formation of dimers and trimers through intermolecular connections, influenced by molecular arrangements in the crystal state (DellaGreca et al., 2002).

Anticancer Properties

Androst-1-ene-3,17-dione and its derivatives have shown promising results in cancer research, particularly in breast cancer. A study highlighted the transformation of androst-1,4-dien-3,17-dione by Marchantia polymorpha cultures, yielding metabolites that significantly inhibit breast cancer cell growth. These metabolites were found to be potent inhibitors of aromatase activity, suggesting their potential as therapeutic agents in breast cancer treatment (Hegazy et al., 2012).

Synthesis and Bioconversion

The synthesis of 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, has been developed from stanolone acetate in high yield. This process involved several steps, including bromination, dehydrobromination, hydrolysis, and oxidation, with an emphasis on reducing the formation of 4-ene byproducts (Zhang & Qiu, 2006).

Microbial Transformation

Microorganisms have been used to transform androst-1-ene-3,17-dione into various metabolites. Studies on fungi like Beauveria bassiana and Neurospora crassa have demonstrated their ability to convert androst-1-ene-3,17-dione into hydroxylated and/or reduced metabolites. These transformations are critical for understanding the metabolic pathways and potential applications of androst-1-ene-3,17-dione in pharmaceuticals and other industries (Xiong et al., 2006), (Faramarzi et al., 2008).

Potential in Hormone Analysis

Androst-1-ene-3,17-dione has been utilized in developing a radioimmunoassay for plasma androstenedione, involving ether extracts and 125I radioligand. This assay is crucial for measuring androst-4-en-3,17-dione levels in plasma, aiding in hormone analysis and research (Pelc & Holmes, 1980).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628440 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androst-1-ene-3,17-dione | |

CAS RN |

21507-41-5 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21507-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)